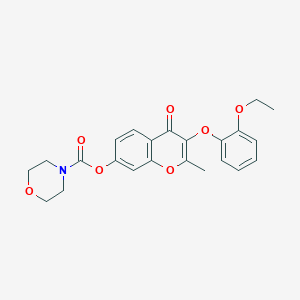![molecular formula C24H16FN3O5S B2497092 Ethyl-5-(Benzofuran-2-carboxamido)-3-(4-Fluorphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazin-1-carboxylat CAS No. 851949-95-6](/img/structure/B2497092.png)
Ethyl-5-(Benzofuran-2-carboxamido)-3-(4-Fluorphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H16FN3O5S and its molecular weight is 477.47. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebs-Eigenschaften
Ethyl-5-(Benzofuran-2-carboxamido)-3-(4-Fluorphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazin-1-carboxylat zeigt vielversprechendes Antikrebs-Potenzial. Forscher haben seine Auswirkungen auf Tumorzellinien untersucht und eine Hemmung der Zellproliferation und Induktion der Apoptose festgestellt. Mechanistisch gesehen könnte es wichtige Signalwege stören, die an der Krebsentwicklung beteiligt sind, was es zu einem Kandidaten für weitere präklinische und klinische Studien macht .
Anti-inflammatorische Aktivität
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. Diese Verbindung hat anti-inflammatorische Wirkungen gezeigt, indem sie die Zytokinproduktion moduliert und entzündungsfördernde Mediatoren hemmt. Ihre einzigartige chemische Struktur legt potenzielle Wechselwirkungen mit Immunrezeptoren nahe, was sie zu einem spannenden Ziel für die Medikamentenentwicklung bei Entzündungsstörungen macht .
Neuroprotektive Effekte
Das zentrale Nervensystem ist ständigen Herausforderungen ausgesetzt, darunter oxidativem Stress und neurodegenerativen Erkrankungen. This compound zeigt vielversprechende Eigenschaften als neuroprotektives Mittel. Es kann das neuronale Überleben verbessern, oxidative Schäden reduzieren und Neurotransmittersysteme modulieren .
Antimikrobielle Eigenschaften
Im Zeitalter der Antibiotikaresistenz werden dringend neue antimikrobielle Wirkstoffe benötigt. Diese Verbindung zeigt Aktivität gegen sowohl Gram-positive als auch Gram-negative Bakterien. Forscher untersuchen ihr Potenzial als alternative oder zusätzliche Therapie bei Infektionskrankheiten .
Kardiovaskuläre Anwendungen
Herzkreislauferkrankungen stellen weltweit eine große Belastung für die Gesundheit dar. This compound hat vasodilatorische Effekte gezeigt und könnte die Blutdruckregulation beeinflussen. Seine vaskuloprotektiven Eigenschaften machen es zu einem interessanten Kandidaten für die Entwicklung von Herz-Kreislauf-Medikamenten .
Photophysikalische Eigenschaften
Neben seinen biologischen Anwendungen zeigt diese Verbindung ein interessantes photophysikalisches Verhalten. Forscher haben ihre Fluoreszenzeigenschaften untersucht, die Auswirkungen auf Anwendungen in der Bildgebung und Sensorik haben könnten. Das Verständnis ihrer angeregten Zustand-Dynamik ist entscheidend, um ihre Verwendung in diesen Bereichen zu optimieren .
Eigenschaften
IUPAC Name |
ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O5S/c1-2-32-24(31)20-16-12-34-22(26-21(29)18-11-13-5-3-4-6-17(13)33-18)19(16)23(30)28(27-20)15-9-7-14(25)8-10-15/h3-12H,2H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIYBLNVXIHJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)
![3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2497018.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)
![3-[(4-fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)




![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)
![N-(4-ethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)

![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)
